



In Vitro Assays for SA-2 Cohesin Loading: Application Notes and Protocols

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Compound of Interest		
Compound Name:	SA-2	
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This document provides detailed application notes and protocols for in vitro assays designed to study the loading of the **SA-2**-containing cohesin complex onto DNA. These assays are critical for understanding the molecular mechanisms of sister chromatid cohesion, DNA repair, and 3D genome organization, and for the development of therapeutic agents targeting these processes.

Application Notes

The cohesin complex, essential for genome integrity, exists in two major forms in somatic cells, distinguished by the presence of either the SA-1 (STAG1) or SA-2 (STAG2) subunit. While both are involved in sister chromatid cohesion, they have distinct roles in DNA repair and gene regulation.[1] SA-2 containing cohesin, in particular, is recruited to sites of DNA damage and plays a crucial role in homologous recombination repair.[1] In vitro reconstitution of cohesin loading allows for a mechanistic dissection of this process, enabling the study of individual components and their regulation.

Recent studies have highlighted that **SA-2** is a DNA-binding protein with a preference for DNA replication and repair intermediates, such as single-stranded DNA (ssDNA) gaps and forks, though it does not show strong sequence specificity.[2][3] This suggests a model where **SA-2** acts as a sensor for these structures, guiding the cohesin complex to appropriate locations on the chromosome. The loading of cohesin onto DNA is an ATP-dependent process facilitated by the Scc2-Scc4 (NIPBL-MAU2 in humans) loader complex.[4][5][6]



The following protocols describe methods to purify the necessary components and perform in vitro cohesin loading assays, allowing for the quantitative analysis of **SA-2** dependent cohesin loading.

Key Experimental Protocols Purification of Recombinant Human Cohesin (SA-2 containing) and Scc2-Scc4 Loader Complex

Objective: To obtain highly pure and active cohesin and loader complexes for in vitro assays.

Methodology: This protocol is adapted from methodologies used for purifying human and yeast cohesin complexes.

Materials:

- Sf9 insect cells
- Baculovirus expression vectors for human SMC1, SMC3, RAD21, and SA-2 (STAG2)
- Baculovirus expression vectors for human Scc2 (NIPBL) and Scc4 (MAU2)
- Affinity chromatography resins (e.g., Strep-Tactin, FLAG affinity gel)
- Size-exclusion chromatography column (e.g., Superose 6)
- Lysis buffer (50 mM HEPES-KOH pH 7.5, 150 mM KCl, 5 mM MgCl2, 10% glycerol, 0.1% Triton X-100, 1 mM DTT, protease inhibitors)
- Wash buffer (Lysis buffer with 300 mM KCl)
- Elution buffer (Lysis buffer with 2.5 mM desthiobiotin for Strep-Tactin or 100 μg/ml 3xFLAG peptide for FLAG affinity)

Protocol:

• Expression: Co-infect Sf9 cells with baculoviruses encoding the four cohesin subunits (SMC1, SMC3 with a C-terminal Strep-tag, RAD21, and SA-2 with a C-terminal FLAG-tag).



For the loader, co-infect a separate batch of Sf9 cells with baculoviruses for Scc2 and Scc4.

- Lysis: Harvest cells 48-72 hours post-infection. Resuspend the cell pellet in lysis buffer and lyse by sonication.
- Clarification: Centrifuge the lysate at high speed to pellet cellular debris.
- Affinity Purification (Cohesin):
 - Incubate the clarified lysate with Strep-Tactin resin to bind the SMC3-Strep-tagged complex.
 - Wash the resin extensively with wash buffer.
 - Elute the complex with elution buffer containing desthiobiotin.
 - Perform a second affinity purification step using FLAG affinity gel to ensure all four subunits are present. Elute with FLAG peptide.
- Affinity Purification (Scc2-Scc4): Purify the loader complex using a similar affinity purification strategy based on the tags incorporated into the expression constructs.
- Size-Exclusion Chromatography: As a final purification step for both complexes, perform size-exclusion chromatography to separate fully assembled complexes from aggregates and individual subunits.
- Quality Control: Analyze the purified complexes by SDS-PAGE and Coomassie blue staining to assess purity and stoichiometry.

In Vitro Cohesin Loading Assay on Plasmid DNA

Objective: To quantitatively measure the loading of **SA-2** cohesin onto circular DNA in the presence of the Scc2-Scc4 loader and ATP.

Methodology: This assay is based on the principle of topological entrapment of circular DNA by the cohesin ring.[4]

Materials:



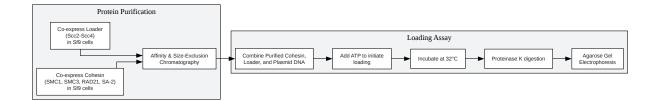
- Purified human SA-2 cohesin complex
- Purified human Scc2-Scc4 loader complex
- Supercoiled plasmid DNA (e.g., pBluescript)
- Cohesin Loading Buffer (35 mM Tris-HCl pH 7.5, 25 mM NaCl, 1 mM MgCl2, 1 mM TCEP, 5% glycerol)
- ATP solution (10 mM)
- Proteinase K
- Agarose gel electrophoresis system

Protocol:

- Reaction Setup: In a 15 μ L reaction volume, combine the following components in cohesin loading buffer:
 - SA-2 Cohesin: 30-100 nM
 - Scc2-Scc4: 60-100 nM
 - Plasmid DNA: ~3.3 nM
- Initiation: Start the reaction by adding ATP to a final concentration of 1 mM.
- Incubation: Incubate the reaction at 32°C for 60-120 minutes.
- Termination and DNA Release: Stop the reaction by adding SDS to a final concentration of 1% and Proteinase K to a final concentration of 1 mg/ml. Incubate at 37°C for 30 minutes to digest proteins and release non-topologically bound DNA.
- Analysis: Analyze the DNA products by agarose gel electrophoresis. Topologically loaded cohesin will cause the circular DNA to migrate differently than the unloaded plasmid.
 Quantify the amount of loaded DNA using densitometry.



Experimental Workflow for In Vitro Cohesin Loading Assay



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Caption: Workflow for in vitro **SA-2** cohesin loading assay.

DNA Binding Affinity Assay using Fluorescence Anisotropy

Objective: To determine the binding affinity (Kd) of **SA-2** for various DNA substrates.

Methodology: Fluorescence anisotropy measures the change in the rotational diffusion of a fluorescently labeled DNA molecule upon protein binding.

Materials:

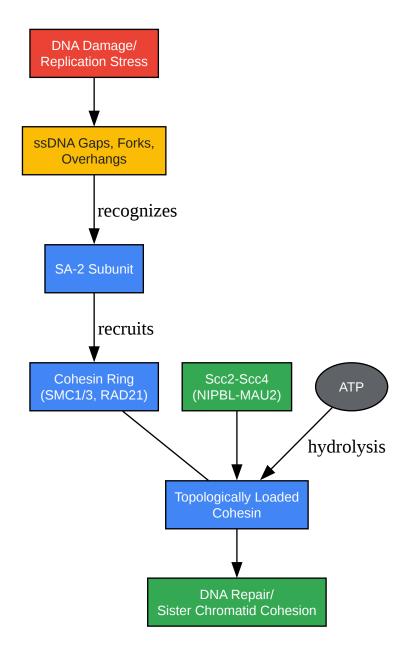
- Purified **SA-2** protein
- Fluorescently labeled DNA oligonucleotides (e.g., ssDNA, dsDNA, DNA with gaps or overhangs)
- Binding Buffer (20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.1 mg/ml BSA)
- Fluorometer capable of measuring fluorescence anisotropy

Protocol:



- Reaction Setup: Prepare a series of reactions with a fixed concentration of fluorescently labeled DNA (e.g., 5 nM) and increasing concentrations of SA-2 protein in the binding buffer.
- Incubation: Incubate the reactions at room temperature for 30 minutes to reach equilibrium.
- Measurement: Measure the fluorescence anisotropy of each sample.
- Data Analysis: Plot the change in anisotropy as a function of the **SA-2** concentration. Fit the data to a one-site binding model to determine the equilibrium dissociation constant (Kd).

Signaling Pathway of SA-2 Mediated Cohesin Loading





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Caption: Proposed pathway for **SA-2** mediated cohesin loading.

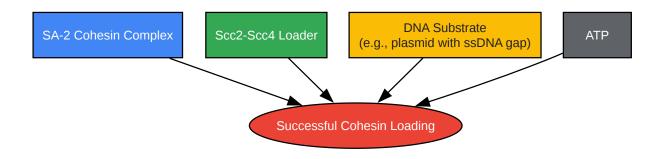
Quantitative Data Summary

Assay Parameter	SA-2 Binding to DNA Substrates[7]	In Vitro Cohesin Loading[4]
Protein/Complex	Purified SA-2	Purified Cohesin & Scc2-Scc4
Substrate	Fluorescently labeled DNA oligos	Supercoiled plasmid DNA
Key Reagents		ATP
Incubation Time	30 minutes	60-120 minutes
Incubation Temperature	Room Temperature	32°C
Readout	Fluorescence Anisotropy (Kd)	Agarose Gel Electrophoresis
Reported Values	ssRNA (66 nt): Kd = 7.2 ± 2.5 nMssDNA (66 nt): Kd = 41.0 nMdsRNA (66 bp): Kd = 31.2 ± 1.8 nMdsDNA (66 bp): Kd = 76.2 ± 3.9 nM	Cohesin: 30-100 nMScc2- Scc4: 60-100 nMDNA: ~3.3 nM

Note: The binding affinities for **SA-2** to RNA substrates are also included for comparison, as recent studies indicate SA-1 and **SA-2** are also RNA binding proteins.[7] This may have implications for cohesin loading at R-loop structures.[7]

Logical Relationship of Cohesin Loading Components





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Caption: Requirements for successful in vitro cohesin loading.

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